![molecular formula C27H24Cl3N5O3 B12632389 2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-](/img/structure/B12632389.png)
2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]- typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the pyrrolo[2,1-f][1,2,4]triazin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino and chloro groups: These functional groups can be introduced through substitution reactions using reagents like ammonia and chlorine gas.
Attachment of the phenoxy and methoxy groups: These groups can be added through etherification reactions using phenol and methanol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1,3-diphenyl-: Known for its use in organic synthesis and potential biological activity.
2-Propen-1-amine: A simpler compound with different reactivity and applications.
Uniqueness
2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]- is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H24Cl3N5O3 |
|---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H24Cl3N5O3/c1-3-22(36)34-10-4-5-16(13-34)25-24(30)23(26-27(31)32-14-33-35(25)26)15-6-9-20(21(11-15)37-2)38-17-7-8-18(28)19(29)12-17/h3,6-9,11-12,14,16H,1,4-5,10,13H2,2H3,(H2,31,32,33) |
InChI Key |
CZLOACNARDIGFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3C(=NC=NN3C(=C2Cl)C4CCCN(C4)C(=O)C=C)N)OC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


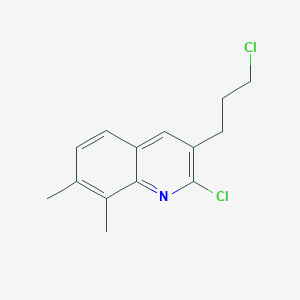

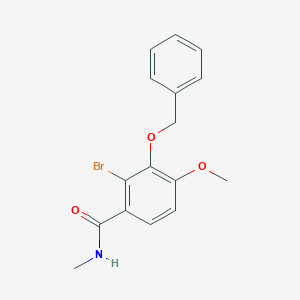
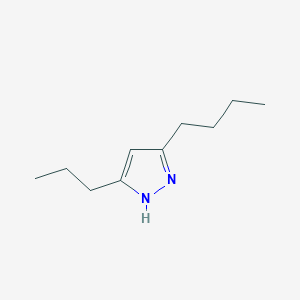
![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-fluoro-, 1,1-dimethylethyl ester](/img/structure/B12632349.png)


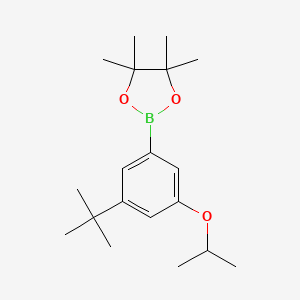

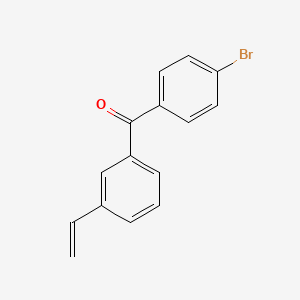
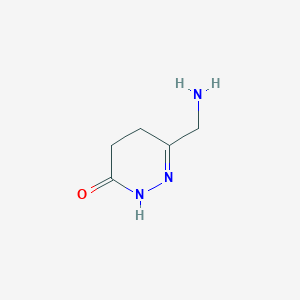
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
